Methyl 5-bromo-6-fluoropicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

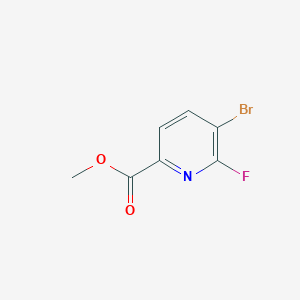

Methyl 5-bromo-6-fluoropicolinate is a heterocyclic organic compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a carboxylate ester group. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-fluoropicolinate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:

Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The resulting 5-bromo-6-fluoropyridine is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: It can be oxidized to form pyridine N-oxide derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

Substitution: Formation of 5-substituted-6-fluoro-pyridine-2-carboxylate derivatives.

Reduction: Formation of 5-bromo-6-fluoro-pyridine-2-methanol or 5-bromo-6-fluoro-pyridine-2-amine.

Oxidation: Formation of 5-bromo-6-fluoro-pyridine-2-carboxylic acid N-oxide.

Scientific Research Applications

Methyl 5-bromo-6-fluoropicolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Methyl 5-bromo-6-fluoropicolinate can be compared with other similar compounds, such as:

Methyl 5-bromo-6-chloro-pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Methyl 5-bromo-6-iodo-pyridine-2-carboxylate: Contains an iodine atom, which can affect its chemical properties and interactions.

Methyl 5-chloro-6-fluoro-pyridine-2-carboxylate:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential for use in various scientific and industrial applications.

Biological Activity

Methyl 5-bromo-6-fluoropicolinate (CAS No. 137778-18-8) is a compound of increasing interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 234.02 g/mol

- Log P (Partition Coefficient) : Ranges from 1.39 to 2.62 depending on the method of calculation, indicating moderate lipophilicity which suggests good membrane permeability .

- CYP Enzyme Inhibition : It is identified as a CYP1A2 inhibitor, which may affect drug metabolism .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on halogenated flavonoids demonstrated that bromine and fluorine substitutions can enhance the bactericidal properties against pathogenic bacteria while preserving probiotic populations . This suggests that this compound may also possess similar antimicrobial effects.

Influence on Gut Microbiome

The modulation of gut microbiota by halogenated compounds has been explored in various studies. Compounds with similar functional groups have been reported to positively influence gut health by enhancing beneficial bacterial populations while inhibiting pathogenic strains . This presents a potential avenue for further research into the effects of this compound on gut microbiota balance.

Pharmacokinetics

This compound is characterized as a blood-brain barrier (BBB) permeant compound, which is crucial for its potential therapeutic applications in central nervous system disorders . Its high gastrointestinal absorption indicates suitability for oral administration.

Case Studies and Research Findings

Properties

IUPAC Name |

methyl 5-bromo-6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOUPKWLVVGITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.